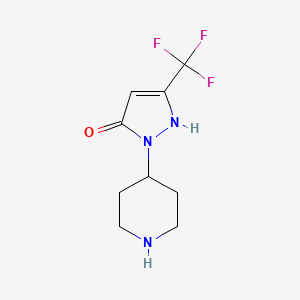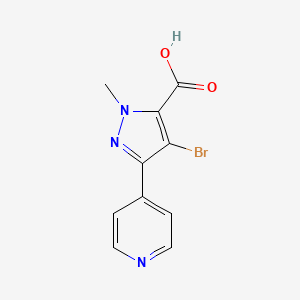![molecular formula C12H9F2NO2 B1472409 1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1504724-23-5](/img/structure/B1472409.png)
1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
1-(3,5-Difluorophenyl)methyl-1H-pyrrole-2-carboxylic acid (DFPPC) is a synthetic organic compound that is widely used in scientific research. It is a versatile compound that has been used in a number of applications, including as an inhibitor of enzymes, as a catalyst, and as a reagent for organic synthesis. DFPPC has been studied extensively for its biochemical and physiological effects, and it has been used in a range of laboratory experiments.
Aplicaciones Científicas De Investigación
Environmental Persistence and Bioaccumulation
Research on perfluorinated carboxylates (PFCAs) and perfluorinated sulfonates (PFASs), which are structurally related to 1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid, highlights their environmental persistence and potential for bioaccumulation. Studies have shown that the bioaccumulation potential of PFCAs is directly related to the length of their fluorinated carbon chain, with longer chains exhibiting higher bioaccumulation potential. However, PFCAs with shorter chains, such as perfluorooctanoate (PFO) and below, are not considered bioaccumulative according to regulatory criteria (Conder et al., 2008).
Industrial Transition and Fluorinated Alternatives
The industrial transition towards fluorinated alternatives, including shorter-chain PFCAs and PFASs, has been driven by concerns over the environmental and health impacts of longer-chain counterparts. These alternatives are used in various applications, including fluoropolymer manufacture, surface treatments, and fire-fighting foams. Despite the transition, the environmental safety and impact of these shorter-chain alternatives remain uncertain, highlighting the need for further research and risk assessment (Wang et al., 2013).
Microbial Degradation and Environmental Fate
The microbial degradation and environmental fate of polyfluoroalkyl chemicals, which include precursors to PFCAs and PFASs, have been extensively studied. These investigations aim to understand the biodegradation pathways, half-lives, and potential for defluorination, which are crucial for assessing the environmental impact and developing strategies for remediation and pollution control (Liu & Mejia Avendaño, 2013).
Treatment and Removal Technologies
Advancements in treatment and removal technologies for PFCAs and PFASs from water and wastewater have been a significant area of research. Various technologies, including filtration, sorption, advanced oxidation, and biodegradation methods, have been explored to effectively remove these compounds from contaminated sources, highlighting the ongoing efforts to mitigate their environmental presence and potential harm (Rayne & Forest, 2009).
Propiedades
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-9-4-8(5-10(14)6-9)7-15-3-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCXDXHZWMHQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)
![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)







